molecular formula C7H10O2 B13007034 8-Oxabicyclo[3.2.1]oct-6-en-3-ol CAS No. 89858-82-2

8-Oxabicyclo[3.2.1]oct-6-en-3-ol

Cat. No.: B13007034
CAS No.: 89858-82-2
M. Wt: 126.15 g/mol
InChI Key: ABVBRZBWLIIJPF-UHFFFAOYSA-N
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Description

8-Oxabicyclo[321]oct-6-en-3-ol is a bicyclic organic compound characterized by a rigid and conformationally defined structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxabicyclo[3.2.1]oct-6-en-3-ol typically involves cycloaddition reactions. One common method is the [4+3] cycloaddition reaction, where suitable oxyallyls and furans are used as starting materials . The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Oxabicyclo[3.2.1]oct-6-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated analogs.

    Substitution: Substitution reactions, such as halogenation, can introduce different functional groups onto the bicyclic framework.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxygenated, halogenated, and reduced derivatives of the original compound, which can be further utilized in synthetic applications.

Scientific Research Applications

8-Oxabicyclo[3.2.1]oct-6-en-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Oxabicyclo[3.2.1]oct-6-en-3-ol involves its interaction with specific molecular targets and pathways. For example, its derivatives can undergo intramolecular 1,5-alkylidene carbene C–H insertion reactions, leading to the formation of cyclopentenes . These reactions are facilitated by the compound’s rigid bicyclic structure, which influences its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Oxabicyclo[3.2.1]oct-6-en-3-ol is unique due to its specific oxygen-containing bicyclic structure, which imparts distinct chemical and physical properties. Its rigid framework and defined stereochemistry make it an attractive scaffold for various synthetic and research applications.

Properties

IUPAC Name

8-oxabicyclo[3.2.1]oct-6-en-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,5-8H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVBRZBWLIIJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C=CC1O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525318
Record name 8-Oxabicyclo[3.2.1]oct-6-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89858-82-2
Record name 8-Oxabicyclo[3.2.1]oct-6-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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